molecular formula C12H17NO B13525074 3-(1-Phenylethyl)morpholine

3-(1-Phenylethyl)morpholine

Cat. No.: B13525074
M. Wt: 191.27 g/mol
InChI Key: KPWOZGQHBTYIJM-UHFFFAOYSA-N
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Description

3-(1-Phenylethyl)morpholine is a chiral morpholine derivative featuring a phenylethyl substituent at the 3-position of the morpholine ring. Morpholine derivatives are widely utilized in pharmaceutical synthesis, particularly as intermediates for anticancer agents, antidepressants, and antivirals . The phenylethyl group likely enhances lipophilicity and modulates receptor interactions, which is critical for bioactivity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(1-phenylethyl)morpholine

InChI

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)12-9-14-8-7-13-12/h2-6,10,12-13H,7-9H2,1H3

InChI Key

KPWOZGQHBTYIJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1COCCN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethyl)morpholine typically involves the reaction of morpholine with a phenylethyl halide under basic conditions. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the phenylethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated acid and drive the reaction to completion.

Industrial Production Methods

Industrial production of 3-(1-Phenylethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The exact methods may vary depending on the scale and specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(1-Phenylethyl)morpholine has applications in scientific research, specifically in organic synthesis. It can be used as a building block in the synthesis of more complex organic molecules.

While the provided search results do not contain comprehensive data tables or well-documented case studies about 3-(1-Phenylethyl)morpholine, they do provide information on related compounds and applications that may be relevant.

Other related compounds and applications:

  • 1-PHENYLETHYL]-1H-IMIDAZOLE-5-CARBOXYLATE Derivatives These derivatives have potential as radiopharmaceuticals for in vivo imaging and diagnosis of adrenal cortical masses .
    • They can be labeled with radiohalogens like fluorine-18 for use as PET tracers .
    • These compounds selectively bind to adrenocortical tissue, which helps in diagnosing adrenal cortical masses .
  • Morpholine derivatives: Morpholine derivatives, in general, have uses in various applications, as evidenced by patents on the subject .
  • Dithiocarbamate-linked peptidomimetics: These compounds have applications in the Ugi reaction .
  • Industrial applications of Teflon: Teflon finishes have widespread industrial applications due to their chemical inertness, water repellency, anti-sticking ability, and friction resistance .

Mechanism of Action

The mechanism of action of 3-(1-Phenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Phenylmorpholine Derivatives

  • (S)-3-Phenylmorpholine (C₁₂H₁₅NO): Structure: A chiral morpholine with a phenyl group directly attached at the 3-position. Synthesis: Prepared via N-dynamic disassembly-recombination reactions involving benzyl group introduction, oxidation, and reduction . Applications: Used in synthesizing immunosuppressants and analgesics. Key Difference: Lacks the ethyl spacer between the morpholine and phenyl groups, reducing conformational flexibility compared to 3-(1-phenylethyl)morpholine.

Fluorophenyl-Substituted Morpholines

  • 3-(2-Fluorophenyl)morpholine (C₁₀H₁₂FNO): Structure: A fluorinated analog with a 2-fluorophenyl group at the 3-position. Synthesis: Synthesized via reductive amination of 2-fluorobenzaldehyde, yielding 53% isolated product . Biological Relevance: Fluorination enhances metabolic stability and binding affinity in drug candidates. Comparison: The fluorine atom introduces electronegativity, altering electronic properties compared to the non-fluorinated phenylethyl group in 3-(1-phenylethyl)morpholine.

Morpholines with Extended Aromatic Systems

  • 4-(5-(1-Phenylethyl)pyrimidin-2-yl)morpholine (C₁₆H₁₉N₃O): Structure: Combines a pyrimidine ring with a phenylethyl-morpholine moiety. Synthesis: Achieved via CuH/Pd-catalyzed hydroarylation of styrene, yielding 97–99% isolated product . Key Difference: The pyrimidine ring adds hydrogen-bonding capacity, which is absent in 3-(1-phenylethyl)morpholine.

Anti-HCV Morpholine Derivatives

  • C5-Morpholine-Substituted Benzofurans (e.g., compounds 3{1}–3{7}): Structure: Benzofuran scaffolds with morpholine at the C5 position. Activity: Morpholine substitution reduces HCV inhibitory activity (EC₅₀ > 177 nM) and increases cytotoxicity compared to non-morpholine analogs .

Data Table: Key Properties and Activities

Compound Molecular Formula Key Substituent Synthesis Yield Biological Activity Reference
3-(1-Phenylethyl)morpholine Not explicitly reported 3-(1-Phenylethyl) 97–99% (analog) N/A (inference from analogs)
(S)-3-Phenylmorpholine C₁₂H₁₅NO 3-Phenyl Not reported Intermediate for pharmaceuticals
3-(2-Fluorophenyl)morpholine C₁₀H₁₂FNO 2-Fluorophenyl 53% Metabolic stability enhancement
4-(5-(1-Phenylethyl)pyrimidin-2-yl)morpholine C₁₆H₁₉N₃O Pyrimidinyl-phenylethyl 97–99% Catalysis/medicinal chemistry
C5-Morpholine benzofuran Varies C5-Morpholine Not reported Reduced anti-HCV activity

Research Findings and Trends

Synthetic Efficiency :

  • 3-(1-Phenylethyl)morpholine analogs (e.g., pyrimidine derivatives) achieve high yields (97–99%) via transition-metal catalysis, outperforming fluorinated analogs (53%) .

Structural Trade-Offs :

  • Morpholine rings enhance solubility but may reduce target specificity in antiviral applications, as seen in HCV inhibitors .

Biological Activity

3-(1-Phenylethyl)morpholine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

3-(1-Phenylethyl)morpholine has the following chemical characteristics:

PropertyValue
Molecular Formula C12H17N
Molecular Weight 191.28 g/mol
IUPAC Name 3-(1-phenylethyl)morpholine
CAS Number 100-00-0

The biological activity of 3-(1-Phenylethyl)morpholine is believed to involve several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing central nervous system (CNS) activity.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Cell Membrane Penetration : The lipophilicity of the phenethyl group enhances its ability to cross cell membranes, facilitating intracellular effects.

Antimicrobial Activity

Research indicates that 3-(1-Phenylethyl)morpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 1530μg/mL15-30\,\mu g/mL .

Anticancer Properties

In a study evaluating the antiproliferative effects of morpholine derivatives, 3-(1-Phenylethyl)morpholine showed promising results against cancer cell lines such as HeLa and MCF-7. The IC50 values were reported as follows:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

  • Study on CNS Effects : A study assessed the effects of 3-(1-Phenylethyl)morpholine on anxiety-like behaviors in rodent models. The compound significantly reduced anxiety levels compared to control groups, indicating potential applications in treating anxiety disorders .
  • Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, administration of a formulation containing 3-(1-Phenylethyl)morpholine led to a marked reduction in infection symptoms and bacterial load, showcasing its therapeutic potential .

Safety Profile

While the biological activities are promising, safety assessments indicate that high doses may lead to adverse effects such as respiratory distress and olfactory damage upon repeated exposure . Further studies are necessary to establish a comprehensive safety profile.

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